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Quantitative Data on BRPF Inhibitors

The table below summarizes the key inhibitory activity and selectivity data for prominent BRPF1/2

inhibitors from recent research:

Inhibitor
Name

BRPF1 Activity
(IC₅₀ or Kd)

BRPF2/BRD1
Activity

BRPF3
Activity

Key
Selectivity
Notes

Primary
Characterization
Assays

GSK6853 BROMOscan
pKd: 8.0 (∼10

nM) [1]

90-fold less
selective than

BRPF1 [1]

Information
not

specified

>500-fold
selectivity

over BET
family [1]

BROMOscan, TR-
FRET, NanoBRET

[1]

GSK5959 BROMOscan
pKd: 8.0 (∼10

nM) [1]

90-fold less
selective than

BRPF1 [1]

Information
not

specified

>500-fold
selectivity

over BET
family [1]

BROMOscan, TR-
FRET [1]

PFI-4 Kd: 13 ± 1 nM
(ITC) [2]

Kd: 0.775 ±
0.09 μM (60-

fold selectivity)
[2]

Information
not

specified

180-fold
selective over

CECR2 [2]

ALPHAscreen,
ITC, Thermal Shift

[2]
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Inhibitor
Name

BRPF1 Activity
(IC₅₀ or Kd)

BRPF2/BRD1
Activity

BRPF3
Activity

Key
Selectivity
Notes

Primary
Characterization
Assays

OF-1 Kd: 3.9 ± 0.3 μM
(ITC) [2]

Kd: 0.5 ± 0.06
μM [2]

Kd: 2.4 ±
0.2 μM [2]

39-fold
selective vs.

BRD4(1);
considered a

pan-BRPF
inhibitor [2]

ALPHAscreen,
ITC, Thermal Shift

[2]

NI-57 IC₅₀: 114 nM
(ALPHAscreen);

Kd: 31 nM (ITC)
[2]

Information not
specified

Information
not

specified

Excellent
selectivity for

BRPF family
[2]

ALPHAscreen,
ITC, Thermal Shift

[2]

Experimental Protocols for Key Assays

Here are the methodologies for core experiments used to characterize these inhibitors:

ALPHAscreen Binding Assay: This assay is used to determine compound potency (IC₅₀) by
measuring the disruption of interaction between recombinant BRPF bromodomains and biotinylated

acetylated histone peptides. The assay utilizes a tetra-acetylated histone H4 peptide
(H4K5acK8acK12acK16ac) and His-tagged bromodomains. Beads used are streptavidin-coated

donor beads and nickel-chelate acceptor beads. Test compounds are incubated with the protein and
peptide, and the signal decrease indicates displacement [2].

Isothermal Titration Calorimetry (ITC): This technique provides direct measurement of binding
affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). A typical protocol involves titrating a

concentrated solution of the inhibitor into a cell containing the purified BRPF bromodomain protein.
The experiment is performed in a buffer like 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.5 mM

TCEP at 25°C. Raw data is integrated and fitted to a suitable binding model to extract thermodynamic
parameters [2].

Cellular Target Engagement (NanoBRET): This assay validates target engagement in live cells.
Cells are co-transfected with a BRPF bromodomain fused to a NanoLuc luciferase and a HaloTag-

labeled histone H2A or H3.3 protein. A cell-permeable BRPF inhibitor competes with the labeled
histone for bromodomain binding, resulting in a decreased BRET signal. The assay is performed in

plates, with readings taken after compound addition using a BRET-compatible reagent [1].
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BROMOscan Selectivity Profiling: This uses a panel of up to 34 bromodomain assays to

comprehensively evaluate selectivity. BRPF proteins are expressed as T7-His-tagged bromodomains.
The assay measures the inhibitor's ability to displace a immobilized ligand in a dose-response

manner, generating a selectivity profile across the bromodomain family [1].

Biological Context and Signaling Pathways

BRPF proteins function as critical scaffold subunits for the MOZ/MORF histone acetyltransferase (HAT)

complexes, which regulate chromatin accessibility and gene transcription [2] [3].
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BRPF1 inhibition mechanism: Inhibitors block the bromodomain, disrupting the HAT complex assembly and

function, leading to suppressed transcription of target genes [2] [3] [4].

Research Applications and Key Findings

Overcoming Therapy Resistance in Cancer: BRPF1 inhibition with GSK6853 or PFI-4 has shown
promise in sensitizing resistant cancer cells. Research demonstrates effectiveness in endocrine
therapy-resistant breast cancer [3] and in reversing the multidrug-resistant phenotype in Taxol-
resistant triple-negative breast cancer (TNBC) by downregulating ABCB1 transporter expression

[4].
Impairing Osteoclast Differentiation: Pan-BRPF inhibitors (OF-1, NI-57) disrupt RANKL-induced

differentiation of primary monocytes into bone-resorbing osteoclasts, suggesting potential for treating
bone loss diseases [2].

Cellular Phenotypes: BRPF1 inhibition typically leads to cell cycle arrest (G1 phase) and induces
apoptotic cell death in dependent cancer cells, without broadly inhibiting proliferation in all cell types

[2] [3].

Practical Guidance for Researchers

Compound Selection: For highly selective BRPF1 inhibition, PFI-4 is the preferred probe. To target
multiple BRPF family members simultaneously, the pan-inhibitor OF-1 or the dimethylquinolinone NI-
57 are more appropriate [2].
Handling and Solubility: Earlier inhibitors like GSK5959 had suboptimal solubility (8 μg/mL). Newer

analogs like GSK6853 were optimized for improved physicochemical properties, making them more
suitable for in vivo studies. Always check specific solubility data for your compound, using DMSO as a

typical stock solvent [1].
Isoform Specificity: Be aware of the BRPF1A splice variant, which contains a 6-residue insert in

the ZA loop that prevents inhibitor binding. Standard assays and probes target the BRPF1B isoform
[2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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